

Introduction: The Strategic Role of Halogenated Intermediates

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Compound of Interest

Compound Name: (4-Bromo-5-chloro-2-fluorophenyl)methanol

Cat. No.: B13131421

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In the landscape of modern medicinal chemistry, halogenated aromatic compounds are indispensable building blocks. The incorporation of halogens like chlorine, bromine, and fluorine into molecular scaffolds can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The presence of multiple, distinct halogen atoms on a single aromatic ring, as seen in (4-Bromo-2-chloro-5-fluorophenyl)methanol, offers a rich platform for selective, stepwise functionalization through various cross-coupling reactions.

This guide focuses on (4-Bromo-2-chloro-5-fluorophenyl)methanol (CAS RN: 1338254-21-9), a polysubstituted benzyl alcohol. Its strategic arrangement of bromo, chloro, and fluoro substituents, combined with the reactive hydroxymethyl group, makes it a highly sought-after intermediate for creating diverse molecular architectures. Its utility spans the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, where precise molecular design is paramount for achieving desired biological activity and safety profiles[1].

Physicochemical and Structural Properties

The fundamental characteristics of a chemical compound dictate its reactivity, handling, and applications. (4-Bromo-2-chloro-5-fluorophenyl)methanol is a solid at room temperature, and its properties are well-documented by various chemical suppliers.

Chemical Structure

The structure of (4-Bromo-2-chloro-5-fluorophenyl)methanol is depicted below, highlighting the specific substitution pattern on the phenyl ring.

Caption: Structure of (4-Bromo-2-chloro-5-fluorophenyl)methanol.

Core Properties

The key physicochemical data for this compound are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	1338254-21-9	[1][2][3]
Molecular Formula	C ₇ H ₅ BrClFO	[1][2][4]
Molecular Weight	239.47 g/mol	[1][2][4]
Canonical SMILES	<chem>C1=C(C(=CC(=C1F)Br)Cl)CO</chem>	[1][2][3]
Physical Form	Solid	[5]
Storage Conditions	Sealed in dry, room temperature	[1][2][3]

Synthesis and Characterization

The synthesis of (4-Bromo-2-chloro-5-fluorophenyl)methanol is typically achieved through the reduction of the corresponding benzaldehyde derivative. This approach is efficient and provides high yields of the desired product. The protocol described herein is a self-validating system, incorporating analytical checkpoints to ensure product identity and purity.

Representative Synthetic Protocol: Reduction of 4-Bromo-2-chloro-5-fluorobenzaldehyde

The choice of a mild reducing agent like sodium borohydride (NaBH_4) is crucial. It selectively reduces the aldehyde to an alcohol without affecting the sensitive carbon-halogen bonds on the aromatic ring, a common issue with more potent reducing agents. The use of an alcoholic solvent like methanol or ethanol is standard as it readily dissolves both the aldehyde substrate and the NaBH_4 .

Materials:

- 4-Bromo-2-chloro-5-fluorobenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (1 M)

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chloro-5-fluorobenzaldehyde (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. This initial cooling step is critical to control the exothermic reaction upon addition of the reducing agent.
- **Reduction:** Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C .

- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
- **Quenching:** Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~6-7. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
- **Extraction:** Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
- **Washing:** Wash the combined organic phase sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.
- **Drying and Filtration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure (4-Bromo-2-chloro-5-fluorophenyl)methanol. Recrystallization is often preferred for its scalability and efficiency in removing minor impurities[6].

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. This validation is essential for its use in subsequent synthetic steps, particularly in a drug development context where impurity profiling is critical[7].

- **¹H-NMR (Proton Nuclear Magnetic Resonance):** Provides information on the proton environment, confirming the presence of the benzylic -CH₂OH group and the aromatic protons.
- **Mass Spectrometry (MS):** Confirms the molecular weight of the compound (239.47 g/mol) and provides its isotopic pattern, which is characteristic of a molecule containing one bromine and one chlorine atom[7].

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically aiming for >98% for use in medicinal chemistry applications[7].

Synthesis and Quality Control Workflow

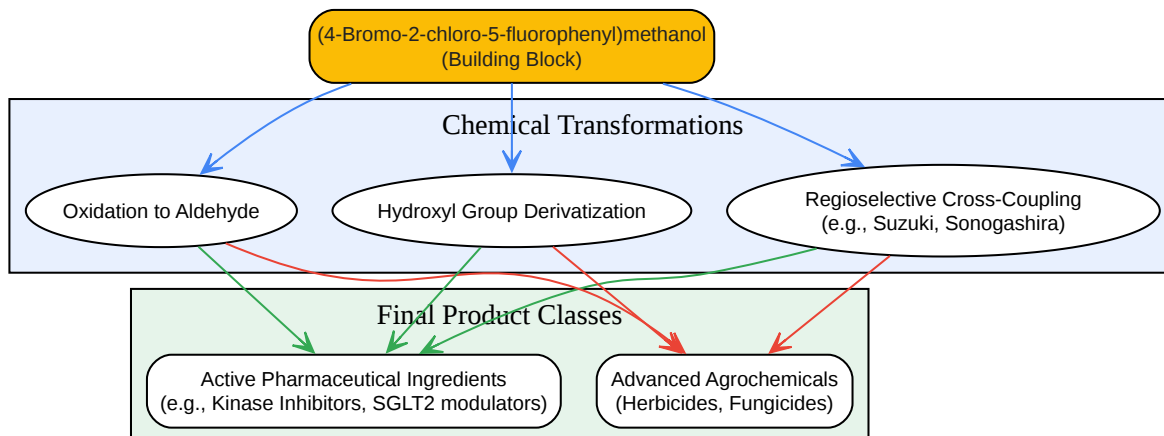
The following diagram illustrates the logical flow from synthesis to a validated, high-purity product.

Caption: Workflow for the synthesis and quality control of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of (4-Bromo-2-chloro-5-fluorophenyl)methanol lies in its potential as a versatile starting material. The differential reactivity of the halogen substituents allows for selective functionalization, making it an ideal scaffold for building complex molecules.

- Scaffold for API Synthesis: This compound serves as a key intermediate in the synthesis of various pharmaceuticals[1]. The substituted phenyl ring is a common feature in many biologically active molecules.
- Cross-Coupling Reactions: The bromine atom is particularly susceptible to Suzuki, Stille, and Sonogashira cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms are generally less reactive under these conditions, enabling a regioselective approach to molecular elaboration.
- Analogue Development: The structure is analogous to intermediates used in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. For instance, the related compound 5-bromo-2-chloro-4'-ethoxydiphenylmethane is a key intermediate for Dapagliflozin[6]. This suggests that (4-Bromo-2-chloro-5-fluorophenyl)methanol could be a valuable building block for developing new agents in this therapeutic class or for creating patentable chemical space around existing drugs.



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Caption: Role as a versatile intermediate for diverse chemical targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure user safety and maintain compound integrity. The information below is synthesized from available Safety Data Sheets (SDS).

Hazard Identification:

- Signal Word: Warning[2].
- Hazard Statements:
 - H302: Harmful if swallowed[2].
 - H315: Causes skin irritation[2][8].
 - H319: Causes serious eye irritation[2][8].
 - H335: May cause respiratory irritation[2][8].

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Ensure eye protection is compliant with standards such as EN 166[8][9].
- Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[8][10].
- Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing[9][10].

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[8][10].
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention[8][10].
- Inhalation: Move the person to fresh air. If breathing is difficult, call a physician[9][10].
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician immediately[9][10].

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place[1][10].
- Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(4-Bromo-2-chloro-5-fluorophenyl)methanol is more than a simple chemical; it is a strategic tool for molecular engineers in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties, coupled with a robust synthetic route, make it a reliable intermediate. The true power of this compound lies in its trifunctional halogenated scaffold, which provides a canvas for selective and complex molecular design. By understanding its

properties, synthesis, and safety protocols, researchers can effectively and safely unlock its potential to build the next generation of high-value chemical compounds.

References

- Superior (4-Bromo-2-Chloro-5-Fluorophenyl)methanol Formula. Google Shopping.
- (4-Bromo-2-chloro-5-fluorophenyl)methanol. Achmem.
- (4-Bromo-3-chloro-5-fluorophenyl)methanol 1897188-81-6 wiki. Guidechem.
- SAFETY D
- Safety D
- SAFETY D
- (4-Bromo-2-chloro-5-fluorophenyl)methanol. goodsshop.
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8. SynThink.
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO. PubChem.
- CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. Hoffman Fine Chemicals.
- OT-4580 - Safety D
- (4-Bromo-5-chloro-2-fluorophenyl)(phenyl)methanol $\geq 95\%$. Avantor.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- (4-bromo-2-fluoro-5-methoxyphenyl)methanol. MilliporeSigma.
- (2-Bromophenyl)-(4-chlorophenyl)-(2-fluoranyl-5-methoxy-phenyl)methanol - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
- CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
- (4-Amino-5-bromo-2-chloro-phenyl)-methanol. Sigma-Aldrich.
- (4-bromo-2-chlorophenyl)methanol (C7H6BrClO). PubChemLite.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

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Sources

- [1. Pannellum \[cdn.biola.edu\]](#)

- [2. achmem.com \[achmem.com\]](#)
- [3. Pannellum \[hrr.mlit.go.jp\]](#)
- [4. guidechem.com \[guidechem.com\]](#)
- [5. \(4-Amino-5-bromo-2-chloro-phenyl\)-methanol | 1807757-01-2 \[sigmaaldrich.com\]](#)
- [6. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents \[patents.google.com\]](#)
- [7. synthinkchemicals.com \[synthinkchemicals.com\]](#)
- [8. assets.thermofisher.cn \[assets.thermofisher.cn\]](#)
- [9. angenechemical.com \[angenechemical.com\]](#)
- [10. fishersci.com \[fishersci.com\]](#)
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